molecular formula C18H15ClO4 B12787012 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- CAS No. 86617-05-2

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)-

Cat. No.: B12787012
CAS No.: 86617-05-2
M. Wt: 330.8 g/mol
InChI Key: JLOPOKSABGIKSW-ROUUACIJSA-N
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Description

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring, a carboxylic acid group, and various substituents including a chlorine atom, a phenyl group, and a vinyl group. The (E)- configuration indicates the specific geometric arrangement of the vinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxane Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide and a suitable base.

    Substitution Reactions: The chlorine atom and phenyl group are introduced through electrophilic aromatic substitution reactions.

    Vinylation: The vinyl group is introduced via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of vinyl halides with aryl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzodioxane derivatives.

    Hydrolysis: Formation of 1,3-Benzodioxan-2-carboxylic acid derivatives.

Scientific Research Applications

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-2-carboxylic acid: Similar structure but with different substituents.

    6-Chloro-4-phenyl-4-vinyl-1,3-benzodioxane: Lacks the carboxylic acid group.

    4-Phenyl-4-vinyl-1,3-benzodioxane: Lacks both the chlorine atom and the carboxylic acid group.

Uniqueness

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

86617-05-2

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

methyl (2S,4S)-6-chloro-4-ethenyl-4-phenyl-1,3-benzodioxine-2-carboxylate

InChI

InChI=1S/C18H15ClO4/c1-3-18(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)22-17(23-18)16(20)21-2/h3-11,17H,1H2,2H3/t17-,18-/m0/s1

InChI Key

JLOPOKSABGIKSW-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H]1OC2=C(C=C(C=C2)Cl)[C@](O1)(C=C)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C=C)C3=CC=CC=C3

Origin of Product

United States

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